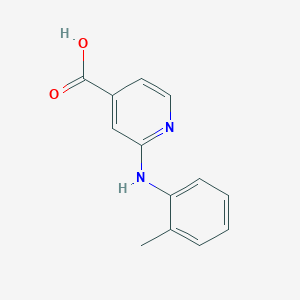

2-(2-Toluidino)isonicotinic acid

Overview

Description

2-(2-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is also known by other synonyms such as 2-(2-methylanilino)pyridine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-(2-Toluidino)isonicotinic acid includes a pyridine ring with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .Scientific Research Applications

Comprehensive Analysis of 2-(2-Toluidino)isonicotinic Acid Applications

2-(2-Toluidino)isonicotinic acid is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Plant Disease Management

Elicitor of Plant Immune System: This compound has been studied for its role as an elicitor in activating the plant’s natural defenses . By inducing systemic acquired resistance (SAR), it can potentially make plants resistant to infections even before the first symptoms appear, offering a proactive approach to managing plant diseases.

Photocatalytic Applications

Photocatalytic Degradation: While not directly mentioned for 2-(2-Toluidino)isonicotinic acid, related compounds have been used in photocatalytic applications . It’s plausible that this compound could also serve as a catalyst or co-catalyst in the degradation of pollutants or organic synthesis through light-induced reactions.

Solubility and Partitioning Studies

Physicochemical Property Analysis: The compound’s analogs have been used to predict partition coefficients and solubility in various solvents . Therefore, 2-(2-Toluidino)isonicotinic acid could be valuable in studying solute-solvent interactions and enhancing our understanding of solubility and partitioning behaviors in different media.

Organic Synthesis

Organocatalysis: Isonicotinic acid derivatives are known to act as organocatalysts in synthesizing heterocyclic compounds . 2-(2-Toluidino)isonicotinic acid could potentially be used in similar catalytic processes to create complex organic molecules.

Coordination Chemistry

Ligand for Coordination Polymers: Related isonicotinic acid compounds have been used as organic ligands in the preparation of coordination polymers . This suggests that 2-(2-Toluidino)isonicotinic acid could also be explored for its ligand properties in the synthesis of new materials.

Antimicrobial Research

Anti-mycobacterial Potential: Derivatives of isoniazid, which is structurally related to isonicotinic acid, have been evaluated for their anti-mycobacterial properties . This opens up possibilities for 2-(2-Toluidino)isonicotinic acid to be researched as a potential compound in the treatment of bacterial infections, such as tuberculosis.

properties

IUPAC Name |

2-(2-methylanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXLMDCWKKXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651397 | |

| Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Toluidino)isonicotinic acid | |

CAS RN |

1019324-25-4 | |

| Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

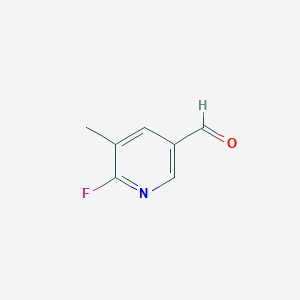

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)